Gadusol
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Overview
Description
3,5,6-Trihydroxy-5-(hydroxymethyl)-2-methoxy-2-cyclohexen-1-one is a member of cyclohexenones.
Gadusol is a natural product found in Artemia salina with data available.
Scientific Research Applications
1. Natural UV Protection and Antioxidant Properties
Gadusol, identified in marine fish roes, displays similarities to ascorbic acid and has notable concentrations exceeding those of ascorbic acid. It exhibits properties pertinent to natural UV protection and antioxidant functions in aquatic organisms (Plack et al., 1981). This compound is structurally related to mycosporines and has been found in various marine species, indicating its widespread biological significance.
2. De Novo Synthesis in Vertebrates
Remarkably, vertebrates, including fish, amphibians, reptiles, and birds, have been discovered to synthesize gadusol de novo. This capability suggests a broader biological role for gadusol beyond marine organisms, with implications for understanding its function in these animals (Osborn et al., 2015).
3. Photoprotective Capacity
A computational study on gadusol's structure reveals its efficient light energy dissipation as heat, underlining its potential as a natural photoprotective agent. This insight supports the development of new synthetic sunscreens inspired by gadusol's structure (Losantos et al., 2015).
4. Antioxidant Activity in Fish Roes
Gadusol's occurrence in fish roes, particularly in certain species, has been quantified, with the compound demonstrating substantial antioxidant activity. This finding positions fish roes as a potential dietary source of natural antioxidants (Arbeloa et al., 2010).
5. Electrochemical Characterization
Gadusol's electrochemical properties have been investigated, revealing its moderate reductive power and stability against atmospheric oxidation. These properties suggest its suitability as an antioxidant additive in various formulations (Arbeloa et al., 2012).
6. Role in Photo-Oxidation Processes
Research on the kinetics of singlet oxygen quenching by gadusol species highlights its efficiency in deactivating reactive oxygen species. This capability underlines gadusol's role as a sacrifice antioxidant in addition to its UV-screening function, relevant for biotechnological applications (Orallo et al., 2020).
7. Photostability and Photophysics
Gadusol's high photostability and rapid non-radiative decay of its excited species at physiological pH affirm its role as a UV sunscreen. Its reductive quenching reactivity supports its antioxidant capacity in biological environments (Arbeloa et al., 2011).
8. Role as a Sunscreen in Fish Embryos
Gadusol in fish embryos acts as a maternally provided sunscreen, protecting against UV-induced DNA damage. Its biosynthetic pathway's conservation across teleost genomes emphasizes its critical role in early-life survival in these species (Rice et al., 2023).
9. Biochemical Skin Changes Under UV Radiation
Studies using confocal Raman spectroscopy have explored the photoprotective effects of gadusol on human skin, providing insights into its potential application in sunscreen formulations (Tosato et al., 2015).
10. Biotechnological Production of Novel Sunscreens
The genetic engineering of biosynthetic pathways has enabled the production of gadusol and related compounds, paving the way for the development of new, environmentally friendly sunscreens (Osborn & Mahmud, 2019).
properties
CAS RN |
76663-30-4 |
---|---|
Product Name |
Gadusol |
Molecular Formula |
C8H12O6 |
Molecular Weight |
204.18 g/mol |
IUPAC Name |
3,4,5-trihydroxy-5-(hydroxymethyl)-2-methoxycyclohex-2-en-1-one |
InChI |
InChI=1S/C8H12O6/c1-14-6-4(10)2-8(13,3-9)7(12)5(6)11/h7,9,11-13H,2-3H2,1H3 |
InChI Key |
KENOUOLPKKQXMX-UHFFFAOYSA-N |
SMILES |
COC1=C(C(C(CC1=O)(CO)O)O)O |
Canonical SMILES |
COC1=C(C(C(CC1=O)(CO)O)O)O |
synonyms |
1,4,5-trihydroxy-5-hydroxymethyl-2-methoxycyclohex-1-en-3-one gadusol |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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